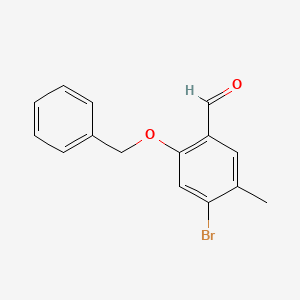

2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGJNDWHUNJOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231925 | |

| Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-59-7 | |

| Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Retrosynthetic Analysis of 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This process helps to identify key bond disconnections that correspond to reliable and well-established chemical reactions. For this compound, two primary retrosynthetic disconnections are considered most plausible.

Route A: C-O Bond Disconnection

The most straightforward disconnection involves the cleavage of the benzylic ether bond (C-O). This is a common strategy for ethers and corresponds to the Williamson ether synthesis. masterorganicchemistry.com This disconnection leads to the precursor 4-bromo-2-hydroxy-5-methylbenzaldehyde (B2999884) and a suitable benzylating agent like benzyl (B1604629) bromide. The phenolic precursor is a substituted salicylaldehyde (B1680747), which itself can be synthesized from simpler aromatic systems.

Route B: C-C Bond Disconnection

An alternative approach is to disconnect the carbon-carbon bond between the aromatic ring and the formyl group (C-CHO). This corresponds to a formylation reaction. This pathway leads back to a dibrominated precursor, 1-(benzyloxy)-2,5-dibromo-4-methylbenzene . The aldehyde functionality can then be introduced via a metal-halogen exchange followed by reaction with a formylating agent. commonorganicchemistry.com

These two primary disconnections form the basis for the forward synthetic strategies discussed below.

Direct Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several forward synthetic plans can be devised to construct the target molecule.

While the Williamson ether synthesis is the classical method for forming the C-O ether linkage, modern cross-coupling reactions offer alternative pathways. Palladium-catalyzed reactions, in particular, have been developed for C-O bond formation. Although less common for O-benzylation of phenols compared to alkylation, a hypothetical palladium-catalyzed coupling could be envisioned between an aryl halide or triflate and benzyl alcohol.

More relevant are palladium-catalyzed reactions that functionalize a C-H bond directly. For instance, methods for the direct benzylation of carboxylic acids via C-H acyloxylation have been developed, highlighting the potential of palladium catalysis for creating benzyl linkages. organic-chemistry.org However, the direct palladium-catalyzed benzylation of a phenolic hydroxyl group in a complex, sterically hindered environment like 4-bromo-2-hydroxy-5-methylbenzaldehyde remains a challenging and less-explored route.

This strategy follows the logic of Route B from the retrosynthetic analysis. The key step is the introduction of the aldehyde group onto a pre-functionalized aromatic ring. The synthesis would begin with a precursor such as 1-(benzyloxy)-2,5-dibromo-4-methylbenzene.

The core of this method is the lithium-halogen exchange reaction, a powerful tool for converting aryl halides into highly reactive organolithium species. wikipedia.org The reaction is typically fast, even at low temperatures, and the exchange rate follows the trend I > Br > Cl. wikipedia.org In a dibromo-substituted compound, selective mono-lithiation can often be achieved by careful control of stoichiometry and temperature.

The aryllithium intermediate generated in situ is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to install the aldehyde group. commonorganicchemistry.comresearchgate.net

Table 1: Proposed Reaction Sequence via Metal-Halogen Exchange and Formylation

| Step | Transformation | Reagents and Conditions | Precursor/Intermediate |

| 1 | Benzylation | Benzyl Bromide, K₂CO₃, Acetone (B3395972) | 2,5-Dibromo-4-methylphenol |

| 2 | Lithium-Halogen Exchange | n-Butyllithium (n-BuLi), THF, -78 °C | 1-(Benzyloxy)-2,5-dibromo-4-methylbenzene |

| 3 | Formylation | N,N-Dimethylformamide (DMF), -78 °C to rt | Aryllithium intermediate |

This method's success hinges on the selective metal-halogen exchange at the desired position, which can be influenced by steric and electronic factors.

The most practical and reliable pathway to this compound involves a multi-step sequence starting from a readily available precursor. The most direct approach utilizes 4-bromo-2-hydroxy-5-methylbenzaldehyde , which is listed as a commercially available, albeit specialized, chemical. apolloscientific.co.ukbldpharm.com

Synthesis from 4-bromo-2-hydroxy-5-methylbenzaldehyde:

This route culminates in the formation of the benzylic ether via the Williamson ether synthesis . This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from a benzyl halide. masterorganicchemistry.comfrancis-press.com

The reaction is typically carried out under basic conditions. A variety of bases and solvents can be employed, with the choice depending on the reactivity of the substrate and the desired reaction conditions.

Table 2: Typical Conditions for Williamson Ether Synthesis

| Component | Examples | Purpose |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the phenolic -OH group |

| Solvent | Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Solubilizes reactants |

| Benzylating Agent | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Provides the benzyl electrophile |

| Temperature | Room temperature to reflux | Affects reaction rate |

Given the presence of multiple functional groups, milder conditions using potassium carbonate in acetone or DMF are often preferred to avoid side reactions. google.com

Synthesis from Simpler Aromatic Precursors:

If the key intermediate, 4-bromo-2-hydroxy-5-methylbenzaldehyde, is not readily accessible, it can be prepared from simpler starting materials like p-cresol (B1678582). A plausible multi-step synthesis could involve:

Formylation of p-cresol: Introduction of the aldehyde group ortho to the hydroxyl group. The Reimer-Tiemann reaction (using chloroform (B151607) and a strong base) or Duff reaction (using hexamethylenetetramine) are standard methods for this transformation. This would yield 2-hydroxy-5-methylbenzaldehyde.

Bromination: The subsequent step is the regioselective bromination of 2-hydroxy-5-methylbenzaldehyde. The hydroxyl and formyl groups are ortho, para-directing and meta-directing, respectively. The powerful activating and ortho, para-directing nature of the hydroxyl group would direct the incoming bromine to the position para to the hydroxyl group, yielding the desired 4-bromo-2-hydroxy-5-methylbenzaldehyde.

Benzylation: The final step would be the Williamson ether synthesis as described above.

Synthetic Strategies for Related Brominated and Benzyloxy-Substituted Benzaldehydes

The methodologies described can be adapted to synthesize positional isomers and analogues of the target molecule by choosing different starting materials or altering the order of synthetic steps.

The synthesis of positional isomers relies on the predictable directing effects of substituents in electrophilic aromatic substitution reactions. For example, starting with m-cresol (B1676322) instead of p-cresol would lead to a different set of isomers upon formylation and bromination.

Similarly, the synthesis of analogues with different substitution patterns can be achieved. A known synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) starts from 1,4-dibromo-2-fluorobenzene. google.com This precursor undergoes metal-halogen exchange and formylation to give 2-fluoro-4-bromobenzaldehyde. Subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) displaces the fluorine atom to yield the final product. google.com This SNAr methodology could potentially be adapted for the synthesis of benzyloxy analogues, although the bulkier benzyloxide nucleophile might require more forcing conditions.

By strategically combining fundamental reactions such as electrophilic aromatic substitution, Williamson ether synthesis, and metal-halogen exchange, a wide variety of substituted benzaldehydes can be synthesized to meet specific research needs. rug.nlcore.ac.uk

Functional Group Interconversions in Halogenated Aldehydes

The chemical reactivity of this compound is largely dictated by the interplay of its three key functional groups: the aldehyde, the bromo substituent, and the benzyloxy ether. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Aldehyde Group:

The aldehyde functionality is a versatile handle for numerous chemical modifications.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using a range of oxidizing agents, from mild reagents like Tollens' reagent to stronger oxidants such as potassium permanganate (B83412) or chromic acid. fiveable.me This transformation would yield 2-(benzyloxy)-4-bromo-5-methylbenzoic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which would produce [2-(benzyloxy)-4-bromo-5-methylphenyl]methanol. fiveable.me

Reductive Amination: The aldehyde can undergo reductive amination with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation at the formyl position.

Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation with active methylene (B1212753) compounds, leading to the formation of a new carbon-carbon double bond. orgsyn.org

Reactions Involving the Bromo Substituent:

The bromine atom on the aromatic ring opens up possibilities for cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The bromo group can be replaced with an aryl, heteroaryl, or vinyl group through a palladium-catalyzed Suzuki coupling with a boronic acid or ester.

Heck Reaction: A palladium-catalyzed Heck reaction with an alkene can be used to introduce a vinyl group at the position of the bromine atom.

Sonogashira Coupling: Coupling with a terminal alkyne in the presence of a palladium and copper catalyst (Sonogashira coupling) would result in the formation of an alkynyl derivative.

Buchwald-Hartwig Amination: The bromo substituent can be converted to an amino group through a palladium-catalyzed reaction with an amine.

Cleavage of the Benzyl Ether:

The benzyloxy group can be cleaved under various conditions to regenerate the hydroxyl group.

Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a common and effective method for debenzylation. This would yield 2-hydroxy-4-bromo-5-methylbenzaldehyde.

The following table summarizes some of the key functional group interconversions possible for a halogenated benzaldehyde (B42025) like this compound.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄, Tollens' reagent | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldehyde | Reductive Amination | R₂NH, NaBH₃CN | Amine |

| Aldehyde | Wittig Reaction | Ph₃P=CHR' | Alkene |

| Bromo | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl/Vinyl |

| Bromo | Heck Reaction | Alkene, Pd catalyst, base | Alkene |

| Bromo | Sonogashira Coupling | Alkyne, Pd/Cu catalyst, base | Alkyne |

| Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amine |

| Benzyloxy Ether | Hydrogenolysis | H₂, Pd/C | Hydroxyl |

These functional group interconversions highlight the synthetic utility of this compound as a versatile intermediate for the preparation of more complex molecules. ub.eduorganic-chemistry.orgyoutube.comvanderbilt.edu

Chemical Reactivity and Transformation Studies of 2 Benzyloxy 4 Bromo 5 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of reactivity in 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. pressbooks.publibretexts.orglibretexts.org The reactivity is modulated by the electronic effects of the aromatic substituents. The ortho-benzyloxy and meta-methyl groups are electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).

One of the most fundamental reactions of aldehydes is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that is typically protonated to yield an alcohol. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that react readily with this compound. libretexts.org This reaction provides a versatile method for forming new carbon-carbon bonds. The addition of a Grignard reagent, for instance, would proceed via attack on the aldehyde carbon, followed by an acidic workup to protonate the resulting alkoxide, yielding a secondary alcohol. While specific studies on this compound are not prevalent, the reaction of Grignard reagents with similarly substituted aryl bromides, such as 4-bromoanisole, is a well-established procedure. google.com

Table 1: Representative Nucleophilic Addition to form a Secondary Alcohol

| Reactant 1 | Reagent | Intermediate | Final Product |

|---|---|---|---|

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) in THF | Magnesium alkoxide intermediate | 1-(2-(Benzyloxy)-4-bromo-5-methylphenyl)ethanol |

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation can be achieved using a variety of strong oxidizing agents. ncert.nic.in Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid-based reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid), and silver oxide (Ag₂O). ncert.nic.inorganic-chemistry.orgwikipedia.org

The Jones oxidation, for example, is a robust method for converting primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgorganicchemistrytutor.com When applied to this compound, the reaction would yield 2-(Benzyloxy)-4-bromo-5-methylbenzoic acid. The reaction proceeds under strongly acidic conditions, and care must be taken if other acid-sensitive groups are present. chem-station.com Milder, selective methods are also available to prevent unwanted side reactions. researchgate.net

The aldehyde functional group can be selectively reduced to a primary alcohol (a benzyl (B1604629) alcohol in this case) using various hydride-donating reagents. The most common laboratory-scale reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones and is typically used in alcoholic solvents like methanol (B129727) or ethanol. It would efficiently convert this compound into (2-(Benzyloxy)-4-bromo-5-methylphenyl)methanol. LiAlH₄ is a much stronger reducing agent and would also accomplish this transformation, but it reacts violently with protic solvents and requires anhydrous conditions (e.g., in THF or diethyl ether).

Table 2: Common Reagents for the Reduction of Aldehyde to Benzyl Alcohol

| Reagent | Typical Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 °C to room temp. | (2-(Benzyloxy)-4-bromo-5-methylphenyl)methanol |

Aldehydes readily undergo condensation reactions with nucleophiles, particularly those containing primary amino groups or active methylene (B1212753) groups. These reactions typically involve initial nucleophilic addition to the carbonyl, followed by dehydration to form a new double bond.

Schiff Base Formation: The reaction of this compound with a primary amine (R-NH₂) would lead to the formation of an imine, commonly known as a Schiff base. The reaction is generally catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate which then eliminates water. This reaction is expected to proceed similarly to that of the close structural analog, 2-(Benzyloxy)-4-bromobenzaldehyde.

Knoevenagel Condensation: This condensation reaction involves an aldehyde and a compound with an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgtaylorandfrancis.com Research on the analog 2-(Benzyloxy)-4-bromobenzaldehyde demonstrates its utility in Knoevenagel condensations. For example, its reaction with rhodanine (B49660) in the presence of sodium acetate (B1210297) and acetic acid yields a benzylidene rhodanine derivative. This reaction is anticipated to proceed similarly with the 5-methyl substituted target compound.

Table 3: Knoevenagel Condensation of 2-(Benzyloxy)-4-bromobenzaldehyde *

| Active Methylene Compound | Catalyst/Solvent | Product Class |

|---|---|---|

| Rhodanine | Sodium Acetate / Acetic Acid | (Z)-5-[2-(Benzyloxy)-4-bromobenzylidene]-2-thioxothiazolidin-4-one |

| Diethyl malonate | Piperidine / Ethanol | Diethyl 2-(2-(benzyloxy)-4-bromobenzylidene)malonate |

*Data based on the reactivity of the analog 2-(Benzyloxy)-4-bromobenzaldehyde.

Reactivity of the Aryl Bromide Substituent

The carbon-bromine bond on the aromatic ring offers another site for chemical modification, although its reactivity is significantly different from that of the aldehyde group.

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. ncert.nic.in These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the key substituents relative to the bromine leaving group are the meta-aldehyde group and the ortho-benzyloxy and para-methyl groups. The benzyloxy and methyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. The aldehyde group is electron-withdrawing, but it is in a meta position, where it cannot effectively stabilize the negative charge of the intermediate via resonance. Therefore, this compound is a poor substrate for classical nucleophilic aromatic substitution reactions, and this pathway is generally considered unfavorable under standard SₙAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Heck)

The bromo substituent on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by a palladium complex. jk-sci.com For this compound, a Stille coupling would be expected to proceed at the carbon-bromine bond. Typical catalysts for such transformations include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand. jk-sci.comnih.gov The reaction conditions are generally tolerant of various functional groups, including aldehydes and ethers, making it a viable method for further functionalization of this molecule. jk-sci.com For instance, coupling with an organostannane like vinyltributyltin could introduce a vinyl group at the 4-position of the benzaldehyde ring.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The aryl bromide moiety of this compound is a suitable electrophile for this transformation. Typical reaction conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine (B128534) or potassium carbonate). wikipedia.orgnih.gov The reaction with an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a substituted alkene at the position of the bromine atom. The stereochemistry of the resulting alkene is typically trans. researchgate.net

Below is a representative data table illustrating the potential outcomes of a Heck reaction with this compound based on typical conditions for similar aryl bromides. nih.govbeilstein-journals.org

Table 1: Representative Heck Coupling Reactions with Aryl Bromides

| Entry | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | Good to Excellent |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 100 | Good |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | Moderate to Good |

Note: The yields are generalized based on reactions with structurally similar aryl bromides and are for illustrative purposes.

Metal-Halogen Exchange and Subsequent Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, often used to convert organic halides into more reactive organometallic species. wikipedia.org For this compound, this transformation would typically involve treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions with the aldehyde group. wikipedia.orgtcnj.edu This exchange would replace the bromine atom with lithium, generating a highly reactive aryllithium intermediate.

The presence of the ortho-benzyloxy group may influence the rate of the exchange. wikipedia.org The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles. For example, quenching the reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would yield a carboxylic acid, and treatment with an alkyl halide could introduce an alkyl group. The aldehyde group within the starting material is also susceptible to attack by the organolithium reagent, necessitating careful control of reaction conditions, such as performing the exchange at very low temperatures. tcnj.edu

Table 2: Potential Products from Metal-Halogen Exchange and Subsequent Quenching

| Entry | Organolithium Reagent | Electrophile | Potential Product Functional Group |

|---|---|---|---|

| 1 | n-BuLi | Acetone (B3395972) | Tertiary Alcohol |

| 2 | t-BuLi | Carbon Dioxide (CO₂) | Carboxylic Acid |

| 3 | n-BuLi | Dimethylformamide (DMF) | Aldehyde (Formylation) |

Stability and Transformations of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols due to its general stability under a variety of reaction conditions, including many palladium-catalyzed cross-coupling reactions. organic-chemistry.org Under the typically neutral or basic conditions of Stille and Heck couplings, the benzyloxy ether linkage in this compound is expected to remain intact. jk-sci.combeilstein-journals.org

However, the benzyloxy group is susceptible to cleavage under certain conditions. The most common method for deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.org This process, known as hydrogenolysis, would convert the benzyloxy group back to a hydroxyl group, yielding the corresponding salicylaldehyde (B1680747) derivative. It is important to note that other reducible functional groups in the molecule could also be affected under these conditions.

Cleavage can also be achieved under strongly acidic conditions, though this method is less common due to the potential for side reactions with other functional groups. organic-chemistry.org Certain Lewis acids have also been employed for the debenzylation of aryl benzyl ethers.

Influence of Substituents on Chemical Reactivity and Electronic Properties

The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents.

Formyl Group (-CHO): The aldehyde group is a meta-director and a deactivating group in electrophilic aromatic substitution due to its electron-withdrawing nature. ncert.nic.inmasterorganicchemistry.com In the context of nucleophilic reactions, the carbonyl carbon is electrophilic. In palladium-catalyzed cross-coupling reactions, the aldehyde is generally a well-tolerated functional group. jk-sci.com

Benzyloxy Group (-OCH₂Ph): The alkoxy group is an ortho-, para-director and an activating group in electrophilic aromatic substitution due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. doubtnut.comaskfilo.comshaalaa.com This electron-donating effect increases the electron density of the aromatic ring, which can influence the rate of oxidative addition in palladium-catalyzed coupling reactions. doubtnut.com

Bromo Group (-Br): Halogens are ortho-, para-directing but deactivating groups in electrophilic aromatic substitution. libretexts.orglibretexts.org The bromine atom's primary role in the context of this article is as a leaving group in cross-coupling reactions and as a site for metal-halogen exchange. wikipedia.orgwikipedia.orgwikipedia.org

Methyl Group (-CH₃): The methyl group is an ortho-, para-director and an activating group due to its electron-donating inductive and hyperconjugation effects. libretexts.orgquora.com

Applications in Organic Synthesis As a Building Block

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The strategic positioning of multiple functional groups on the benzene (B151609) ring of 2-(benzyloxy)-4-bromo-5-methylbenzaldehyde renders it an exceptionally versatile intermediate in the multi-step synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The aldehyde functionality provides a key reactive site for carbon-carbon bond formation, while the bromo substituent opens avenues for cross-coupling reactions. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization.

The utility of this compound is exemplified in its potential application in the total synthesis of natural products where a substituted benzaldehyde (B42025) moiety is a key structural feature. For instance, in syntheses involving the construction of polyketide or alkaloid skeletons, this compound can be employed to introduce a specific substituted aromatic fragment. The aldehyde can undergo various transformations such as Wittig reactions, aldol (B89426) condensations, and Grignard additions to extend the carbon chain and build molecular complexity.

| Reaction Type | Reagents and Conditions | Product Type | Significance in Complex Synthesis |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | Stilbene derivatives | Formation of C=C double bonds for further elaboration. |

| Aldol Condensation | Ketone or another aldehyde, acid or base catalyst | α,β-Unsaturated aldehydes or ketones | Elongation of the carbon skeleton and introduction of new functional groups. |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohols | Creation of new stereocenters and functional group transformation. |

| Suzuki Coupling | Aryl or vinyl boronic acid, Palladium catalyst, base | Biaryl or styryl derivatives | Formation of C-C bonds to connect aromatic rings or introduce vinyl groups. |

Precursor for the Synthesis of Diverse Functionalized Organic Compounds

The aldehyde group in this compound is a gateway to a multitude of other functional groups. This allows for the synthesis of a diverse range of functionalized organic compounds.

Oxidation and Reduction Reactions:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using various oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4). The resulting 2-(benzyloxy)-4-bromo-5-methylbenzoic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (2-(benzyloxy)-4-bromo-5-methylphenyl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This alcohol can then be used in etherification or esterification reactions.

Nucleophilic Addition Reactions:

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. This reactivity allows for the introduction of a wide range of substituents.

| Nucleophile | Reaction Product | Resulting Functional Group |

| Cyanide (e.g., KCN) | Cyanohydrin | Nitrile and Hydroxyl |

| Organometallic reagents (e.g., Grignard, organolithium) | Secondary alcohol | Alcohol |

| Amines | Imine (Schiff base) | Imine |

Utilization in the Formation of Heterocyclic Systems

Substituted benzaldehydes are pivotal starting materials for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. This compound is a suitable precursor for the construction of several important heterocyclic rings.

Synthesis of Quinolines and Isoquinolines:

Friedländer Annulation: This compound can react with a compound containing an activated methylene (B1212753) group adjacent to a ketone (e.g., ethyl acetoacetate) in the presence of a base or acid catalyst to form substituted quinolines.

Pictet-Spengler Reaction: While a classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, modified versions can utilize precursors derived from this compound to construct tetrahydroisoquinoline frameworks. mdpi.com

Synthesis of Other Heterocycles:

Benzoxazines and Benzothiazines: Condensation of the aldehyde with 2-aminophenols or 2-aminothiophenols can lead to the formation of benzoxazine (B1645224) and benzothiazine derivatives, respectively.

Pyrimidines: The aldehyde can participate in multicomponent reactions, such as the Biginelli reaction, with a β-ketoester and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones.

Development of Advanced Intermediates for Specialty Chemicals

The bromine atom on the aromatic ring of this compound is a key handle for introducing further complexity and creating advanced intermediates for specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

| Coupling Reaction | Coupling Partner | Catalyst/Base | Product Type | Application Area |

| Suzuki Coupling | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biaryl compounds | Pharmaceuticals, Liquid crystals |

| Heck Coupling | Alkenes | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Stilbene derivatives | Organic electronics, Dyes |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, Base (e.g., Et3N) | Aryl alkynes | Advanced materials, Agrochemicals |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Base | Aryl amines | Pharmaceuticals, Organic light-emitting diodes (OLEDs) |

These cross-coupling reactions allow for the precise and efficient installation of a wide range of substituents at the 4-position of the benzaldehyde, leading to the generation of a library of complex molecules with tailored properties for specific applications. For example, a Suzuki coupling with a heterocyclic boronic acid could lead to a novel scaffold for drug discovery. researchgate.netnih.gov

Exploration of Derivatives and Structure Activity Relationship Sar Studies

Design Principles for 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde Derivatives

The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure itself combines several key features: a benzaldehyde (B42025) moiety, which is a precursor for numerous biologically active functional groups; a bulky, lipophilic benzyloxy group; a bromine atom, which can modulate electronic properties and participate in halogen bonding; and a methyl group, which can influence lipophilicity and steric interactions.

The primary objectives for creating derivatives from this scaffold include:

Probing for Key Interactions: Systematically modifying each substituent (benzyloxy, bromo, methyl, and aldehyde groups) to identify which parts of the molecule are essential for interacting with a biological target.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity (logP), electronic distribution, and steric bulk to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

Exploring Chemical Space: Generating a library of diverse compounds to build a comprehensive structure-activity relationship (SAR) profile, which can guide the design of more potent and specific molecules.

Improving Synthetic Accessibility: Designing derivatives that can be synthesized efficiently to facilitate rapid iteration and optimization.

Modifications of the Benzyloxy Group and Their Chemical Implications

The benzyloxy group at the C2 position is a significant feature, contributing substantially to the molecule's size, conformation, and lipophilicity. Modifications to this group can have profound chemical and biological implications. The benzyloxy group can also serve as a protecting group for a phenol, which allows for its removal to introduce a hydroxyl group, a key functional moiety in many biologically active compounds. organic-chemistry.orgacs.org

Potential modifications and their expected consequences are outlined below:

Replacement of the Benzyl (B1604629) Group: The entire benzyl group can be replaced with other alkyl or aryl ethers to vary steric bulk and lipophilicity. For instance, replacing it with a smaller methoxy (B1213986) group would reduce size and lipophilicity, while replacement with a larger naphthylmethoxy group would increase it.

Cleavage to a Phenol: Removal of the benzyl group via methods like catalytic hydrogenolysis reveals the parent phenol. acs.org This introduces a hydrogen bond donor and a potential site for further functionalization, dramatically altering the compound's properties.

| Modification of Benzyloxy Group | Example Substituent/Change | Anticipated Chemical Implication |

|---|---|---|

| Substitution on Phenyl Ring | 4-Methoxybenzyl | Increases electron density on ether oxygen; may alter binding and metabolism. |

| Substitution on Phenyl Ring | 4-Nitrobenzyl | Decreases electron density; may introduce new binding interactions. |

| Replacement of Benzyl Group | Methyl (forming a methoxy group) | Reduces steric bulk and lipophilicity significantly. |

| Replacement of Benzyl Group | Ethyl (forming an ethoxy group) | Slightly increases lipophilicity compared to methoxy. |

| Cleavage of Benzyl Ether | Formation of a hydroxyl group | Introduces a polar, acidic proton; enables hydrogen bonding. |

Derivatization at the Aldehyde Functionality (e.g., Oximes, Hydrazones, Chalcones)

The aldehyde group is a highly versatile functional group that serves as a primary site for derivatization. It readily undergoes condensation reactions with various nucleophiles to form a wide range of derivatives, including oximes, hydrazones, and chalcones, each with distinct chemical properties and biological potential. nih.gov

Oximes: Formed by the reaction of the aldehyde with hydroxylamine (B1172632) or its derivatives. tandfonline.comoup.comyoutube.com The resulting oxime functionality (C=N-OH) can exist as (E) or (Z) isomers, introducing geometric constraints. Oximes are important in medicinal chemistry and can exhibit a range of biological activities. nih.govgoogle.com The synthesis typically involves reacting the benzaldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.org

Hydrazones: Synthesized by condensing the aldehyde with hydrazines (R-NH-NH2). jocpr.comscispace.com The resulting hydrazone moiety (C=N-NH-R) is a common scaffold in pharmacologically active compounds, known for its coordinative capability and diverse biological effects. researchgate.netbohrium.comrsc.org The synthesis is generally a straightforward condensation reaction in a suitable solvent like ethanol. jocpr.com

Chalcones: These α,β-unsaturated ketones are formed via a Claisen-Schmidt condensation between the benzaldehyde and an acetophenone (B1666503) derivative in the presence of a base catalyst. nih.govscholarsresearchlibrary.com Chalcones are precursors to flavonoids and are associated with a broad spectrum of biological activities. royalsocietypublishing.orgnih.gov The reaction involves forming an enolate from the acetophenone, which then attacks the aldehyde. nih.gov

| Derivative Type | Reactant | Resulting Functional Group | General Reaction |

|---|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | -CH=N-OH | Aldehyde + Hydroxylamine → Oxime + H₂O |

| Hydrazone | Hydrazine (R-NHNH₂) | -CH=N-NH-R | Aldehyde + Hydrazine → Hydrazone + H₂O |

| Chalcone (B49325) | Acetophenone (R-C(O)CH₃) | -CH=CH-C(O)-R | Aldehyde + Acetophenone → Chalcone + H₂O |

SAR Investigations on Related Benzaldehyde Scaffolds

While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from investigations into structurally related benzaldehyde and chalcone scaffolds.

The benzyloxy group is a critical pharmacophore in various classes of compounds. Its presence and position significantly influence biological activity.

Presence: The large, lipophilic benzyloxy group can occupy hydrophobic pockets within a target protein, enhancing binding affinity through van der Waals interactions. In a series of benzyloxy chalcones investigated as monoamine oxidase B inhibitors, the benzyloxy moiety was a key feature for activity. nih.gov

Positional Isomerism: The position of the benzyloxy group on the benzaldehyde ring is crucial. An ortho-benzyloxy group (as in the title compound) can influence the rotational freedom and preferred conformation of the aldehyde group through steric effects. SAR studies on benzyloxy chalcones have shown that para-positioned benzyloxy groups often result in greater activity compared to ortho-positioned ones, suggesting that the specific location and orientation of this bulky group are critical for optimal target interaction. nih.gov

The substitution pattern of halogen and methyl groups on the benzaldehyde ring is a well-established determinant of biological activity in many compound series.

Halogen Substitution: The nature and position of halogen substituents can drastically alter a compound's properties. Bromine, being moderately lipophilic and polarizable, can enhance membrane permeability and participate in halogen bonding—a specific non-covalent interaction with protein backbones. mdpi.com The position of the halogen influences the electronic nature of the ring; for example, para-substitution often has a more pronounced electronic effect than meta-substitution. libretexts.org The increased reactivity due to halogen substituents makes these compounds valuable synthetic intermediates. mdpi.com

Methyl Group Substitution: A methyl group is a small, lipophilic substituent that can probe for small hydrophobic pockets in a binding site. Its electron-donating nature can also influence the reactivity of the aromatic ring. Studies on substituted benzoylhydrazones have shown that the presence of a methyl group, as opposed to an electron-withdrawing nitro group, can significantly impact properties like intramolecular hydrogen bonding and stability. beilstein-journals.org The relative positions of the methyl and other groups are critical; for instance, the pattern in the title compound (4-bromo-5-methyl) creates a specific electronic and steric environment that will be a key determinant of its activity.

Computational and Theoretical Investigations of 2 Benzyloxy 4 Bromo 5 Methylbenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Optimization)

For instance, a DFT study on (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, a Schiff base derived from a benzyloxy benzaldehyde (B42025) derivative, was performed using the B3LYP/6–311+G(d) level of theory to optimize the molecular structure. uaic.ro The study compared the computationally derived geometric parameters with experimental data from X-ray crystallography, showing good agreement. uaic.ro For example, the calculated torsion angle for N1–C1–C6–N5 was 179.27°, which closely matched the experimental value of 179.07°. uaic.ro

Similarly, a comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde utilized DFT with the B3LYP/6-311++G(d,p) basis set for its optimization. nih.gov Such studies are crucial for establishing the foundational understanding of a molecule's stability and reactivity. The optimized structure from these calculations serves as the basis for further computational analyses, including vibrational frequencies and electronic properties. nih.gov

Below is a table illustrating typical data obtained from DFT optimizations of related benzaldehyde derivatives.

| Parameter | Compound | Method | Calculated Value | Experimental Value |

| Bond Angle (C-C-C) | 5-Bromo-2-Hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | 119.2°–121.4° | 118.5°–121.1° |

| Bond Length (C-C) | 5-Bromo-2-Hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | 1.3–1.4 Å | 1.3–1.4 Å |

| Torsion Angle | (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol | DFT/B3LYP/6–311+G(d) | 179.27° | 179.07° |

Prediction and Analysis of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR and IR spectra. By computing these properties, researchers can corroborate experimental findings and assign spectral features to specific molecular vibrations or chemical environments.

In the study of 2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes, IR, ¹H, and ¹³C NMR data were computed using the Gaussian-03 software package and compared with observed values. researchgate.net This comparison helps in the structural elucidation and confirmation of the synthesized compounds. Similarly, for a sulfonamide-Schiff base derivative, experimental and DFT-calculated FT-IR, UV–Vis, and ¹H NMR results were found to be in fair agreement, confirming the formation and structure of the compound.

The following table provides an example of how theoretical and experimental spectroscopic data are compared for a related compound.

| Spectroscopic Data | Compound | Theoretical Value | Experimental Value |

| ¹³C NMR (Azomethine Carbon) | Sulfonamide-Schiff base | 147.63 ppm | 191.23 ppm |

| ¹³C NMR (Aromatic Carbons) | Sulfonamide-Schiff base | 98.90–146.69 ppm | 96.62–157.69 ppm |

| ¹H NMR (Azomethine Proton) | Sulfonamide-Schiff base | 7.03 ppm | 8.28 ppm |

Conformational Analysis and Isomerism Studies

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangement. Potential Energy Scan (PES) studies are often employed to explore the energy landscape associated with the rotation around specific bonds.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The study of intermolecular and intramolecular interactions is vital for understanding the packing of molecules in a crystalline state and their physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

In the crystal structure of (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, an intramolecular O—H···N hydrogen bond is present, forming an S(6) ring motif. uaic.ro The crystal packing is further stabilized by C–H···π interactions. uaic.ro A study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate also utilized Hirshfeld surface analysis to quantify intermolecular interactions, revealing that dispersion energy makes a dominant contribution to the isosurface. nih.gov This analysis showed the presence of weak C—H⋯O interactions and both C—H⋯π and π–π stacking interactions. nih.gov

Molecular Docking Studies for Potential Interactions with Biological Targets (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for screening potential drug candidates against biological targets like proteins.

While no molecular docking studies have been reported for 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde itself, studies on its derivatives or analogous structures provide valuable insights. For example, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were subjected to molecular docking studies against COX-1 and COX-2 enzymes to evaluate their potential anti-inflammatory activity. csfarmacie.cz Similarly, a study on a benzoxazole (B165842) derivative involved docking with the COVID-19 main protease to assess its potential as a viral replication inhibitor. nih.gov The binding affinity, a key parameter from docking studies, indicates the strength of the interaction, with more negative values suggesting a stronger binding. For instance, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate showed a good binding affinity score of -9.5 kcal/mol with the SARS-CoV-2 main protease. nih.gov

The table below summarizes docking results for derivatives of related compounds.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | SARS-CoV-2 Main Protease | -9.5 |

| Methyl 4-bromo-2-fluorobenzoate | Fungal Protein (4FPR) | -5.00 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Target Protein | -6.0 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (for derivatives)

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. These predictions assess properties like intestinal absorption, bioavailability, and potential toxicity.

For a series of 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones, ADME predictions were performed and demonstrated favorable properties for absorption, distribution, and bioavailability. texilajournal.com Compounds with fluorine substitutions showed encouraging activity and satisfied Lipinski's and Veber's rules for drug-likeness. texilajournal.com In another study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, all compounds complied with the Lipinski rule of 5, suggesting good drug-like properties. nih.gov The predicted human intestinal absorption (HIA) for methyl 4-bromo-2-fluorobenzoate was 96.91%, indicating good absorption. dergipark.org.tr

The following table presents key ADME parameters predicted for derivatives of analogous compounds.

| Compound Derivative | Property | Predicted Value |

| Methyl 4-bromo-2-fluorobenzoate | Human Intestinal Absorption | 96.91% |

| Methyl 4-bromo-2-fluorobenzoate | Caco-2 Cell Permeability | 21.803 nm/s |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives | Lipinski Rule of 5 | Compliant |

| 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones | Veber's Rule | Compliant |

Future Research Directions for 2 Benzyloxy 4 Bromo 5 Methylbenzaldehyde

Development of Novel and Efficient Synthetic Methodologies

Furthermore, the application of modern synthetic techniques such as flow chemistry could offer improved control over reaction parameters, leading to higher yields and purity. Research in this area may also uncover new catalytic systems that can facilitate key bond-forming reactions with greater efficiency and selectivity.

Exploration of Green Chemistry Approaches for Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, a key research direction will be the development of greener synthetic methods for 2-(benzyloxy)-4-bromo-5-methylbenzaldehyde. This includes the use of environmentally benign solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds.

Discovery of New Reaction Pathways and Catalytic Applications

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations. Future research is expected to uncover new reaction pathways involving this group, leading to the synthesis of novel molecular architectures. This could involve the exploration of multicomponent reactions where the benzaldehyde (B42025) derivative is a key building block.

Moreover, the compound itself or its derivatives could be investigated as ligands for the development of new catalysts. The presence of both electron-donating and electron-withdrawing groups, along with the steric bulk of the benzyloxy group, could impart unique properties to metal complexes, making them effective catalysts for various organic transformations.

Synthesis and Evaluation of Advanced Derivatives for Emerging Applications

A significant area of future research will be the synthesis of advanced derivatives of this compound and the evaluation of their potential applications. For example, by modifying the aldehyde group, a variety of heterocyclic compounds with potential biological activity could be prepared. The bromo substituent provides a site for cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecules.

Inspired by research on related bromo-substituted compounds, derivatives of this compound could be investigated for their potential as anticancer agents or as inhibitors of specific enzymes. nih.gov For instance, the synthesis of isatin (B1672199) derivatives from this benzaldehyde could be a promising avenue for discovering new therapeutic agents. nih.gov

In-depth Mechanistic Studies of Key Transformation Reactions

To fully exploit the synthetic potential of this compound, a thorough understanding of the mechanisms of its key reactions is essential. Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, to elucidate the detailed pathways of important transformations.

For instance, understanding the mechanism of nucleophilic addition to the aldehyde or the oxidative addition in cross-coupling reactions at the bromo position will enable the optimization of reaction conditions and the development of more efficient catalytic systems.

Advanced Computational Modeling for Structure-Property and Structure-Reactivity Relationships

Computational chemistry will play a crucial role in guiding future research on this compound. Density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule and its derivatives. This information can help in understanding its reactivity and in designing new reactions.

Q & A

Q. What are the standard synthetic routes for 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde?

The synthesis typically involves sequential functionalization steps:

Benzylation : Introduction of the benzyloxy group via reaction of a phenolic precursor with benzyl chloride (BnCl) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS), often catalyzed by Fe or Lewis acids at 40–60°C .

Aldehyde Introduction : Direct formylation (e.g., Vilsmeier-Haack reaction) or oxidation of a methyl group to aldehyde (e.g., using CrO₃ or TEMPO-mediated oxidation).

Key Considerations :

- Reactions are performed under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Purification via column chromatography or recrystallization is critical to isolate the final product .

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 4.8–5.2 ppm (benzyloxy –CH₂–), and aromatic protons split due to bromine’s deshielding effect .

- ¹³C NMR : Aldehyde carbon at ~190 ppm, benzyloxy carbons at ~70 ppm, and aromatic carbons influenced by substituents .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1250 cm⁻¹ (C-O of benzyl ether) .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 304 (C₁₅H₁₃BrO₂) with fragmentation patterns confirming substituent positions .

- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry of bromine and methyl groups) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- First Aid :

- Storage : Keep in a sealed container under dry, inert conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Lower temperatures (40–50°C) minimize side reactions during bromination, while higher temperatures (80–100°C) accelerate benzylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .

- Catalysts : Lewis acids (e.g., FeCl₃) improve bromine’s electrophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) aid in biphasic reactions .

- Workflow : Consider continuous flow systems for scalable, reproducible synthesis (adapting industrial methods for lab use) .

Q. What strategies address challenges in selective functionalization?

- Protecting Groups : Use temporary protection (e.g., silyl ethers for hydroxyl groups) to prevent undesired reactions at the aldehyde or benzyloxy sites .

- Directed Ortho-Metalation : Leverage the bromine atom’s directing effects to introduce additional substituents regioselectively .

- Kinetic vs. Thermodynamic Control : Adjust reaction times and temperatures to favor desired intermediates (e.g., shorter times for kinetic products) .

Q. How is this compound applied in medicinal chemistry and biochemistry?

- Intermediate for Bioactive Molecules : Used to synthesize analogs with anti-inflammatory or antimicrobial properties via Schiff base formation or cross-coupling reactions .

- Enzyme Studies : The aldehyde group acts as an electrophilic warhead in covalent enzyme inhibitors (e.g., targeting proteases or kinases) .

- Probe Development : Fluorescent or radioactive labeling of the benzyloxy group enables tracking in cellular assays .

Q. How can researchers resolve contradictions in reported reactivity data?

- Cross-Referencing Literature : Compare synthetic protocols (e.g., inert vs. aerobic conditions) to identify critical variables .

- Mechanistic Studies : Use DFT calculations or isotopic labeling to probe reaction pathways (e.g., bromination vs. oxidation side reactions) .

- Reproducibility Tests : Systematically vary parameters (solvent, catalyst loading) to validate conflicting claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.